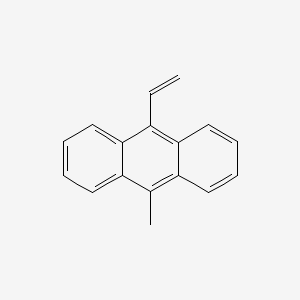
9-Methyl-10-vinylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methyl-10-ethylanthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in fluorescence imaging due to its strong photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .
Comparison with Similar Compounds
9-Methylanthracene: Lacks the vinyl group, resulting in different photophysical properties.
10-Vinylanthracene: Lacks the methyl group, affecting its chemical reactivity.
9,10-Dimethylanthracene: Contains two methyl groups, altering its fluorescence quantum yield.
Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .
Properties
CAS No. |
52830-46-3 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-ethenyl-10-methylanthracene |
InChI |
InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3 |
InChI Key |
DRRJFUPMBLRKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















